PKCbeta Inhibitor
Overview
Description
Mechanism of Action
Target of Action
The primary target of PKCbeta inhibitors is Protein Kinase C beta (PKCβ) . PKCβ is a member of the protein kinase C family of serine/threonine kinases, which are involved in a multitude of cellular processes such as proliferation, differentiation, and secretion . PKCβ plays a crucial role in several signaling pathways, including those involved in cancer and other diseases .
Mode of Action
PKCbeta inhibitors interact with their target by binding to the PKCβ enzyme, thereby inhibiting its activity . This inhibition leads to a series of changes in the cell. For instance, the PKC inhibitor AEB071 shows selective cytotoxicity against B-CLL cells in a dose-dependent manner . It attenuates BCR-mediated survival pathways, inhibits CpG-induced survival and proliferation of CLL cells in vitro, and effectively blocks microenvironment-mediated survival signaling pathways in primary CLL cells .
Biochemical Pathways
PKCbeta inhibitors affect several biochemical pathways. They can inhibit or activate the WNT pathway, emphasizing the importance of pharmacodynamic monitoring in its development . PKCβ is immediately downstream of BCR and has been shown to be essential to CLL cell survival and proliferation in vivo . Furthermore, PKCbeta inhibitors alter β-catenin expression, resulting in decreased downstream transcriptional genes such as c-Myc, Cyclin D1, and CD44 .
Result of Action
The inhibition of PKCβ by PKCbeta inhibitors leads to a variety of molecular and cellular effects. For example, AEB071, a PKCbeta inhibitor, shows selective cytotoxicity against B-CLL cells, attenuates BCR-mediated survival pathways, inhibits CpG-induced survival and proliferation of CLL cells in vitro, and effectively blocks microenvironment-mediated survival signaling pathways in primary CLL cells . These effects disrupt signaling from the microenvironment contributing to CLL cell survival and potentially drug resistance .
Action Environment
The action, efficacy, and stability of PKCbeta inhibitors can be influenced by various environmental factors. For instance, the microenvironment can significantly impact the survival signaling pathways in primary CLL cells . Therefore, understanding the interaction between PKCbeta inhibitors and their environment is crucial for optimizing their therapeutic efficacy.
Biochemical Analysis
Biochemical Properties
The PKCbeta Inhibitor interacts with several enzymes and proteins, including the PKCbeta isozymes . It exhibits selectivity of more than 60-fold in favor of PKCbeta2 relative to other PKC isozymes (PKCalpha, PKCgamma, and PKCepsilon) .
Cellular Effects
The this compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The preparation of butyryl-CoA dehydrogenase typically involves recombinant DNA technology. The gene encoding the enzyme is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host organism is cultured under specific conditions to induce the expression of the enzyme, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Butyryl-CoA dehydrogenase catalyzes the oxidation of butyryl-CoA to crotonyl-CoA. This reaction involves the transfer of electrons from butyryl-CoA to an electron-transfer flavoprotein. The enzyme is classified as an oxidoreductase, specifically acting on the CH-CH group of donors with a flavin as an acceptor .
Scientific Research Applications
Butyryl-CoA dehydrogenase is extensively studied in the context of metabolic disorders, particularly those related to fatty acid oxidation. It is also used in research on energy metabolism and mitochondrial function. In addition, the enzyme is of interest in the study of certain genetic disorders, such as short-chain acyl-CoA dehydrogenase deficiency .
Comparison with Similar Compounds
Butyryl-CoA dehydrogenase is similar to other acyl-CoA dehydrogenases, such as medium-chain acyl-CoA dehydrogenase and long-chain acyl-CoA dehydrogenase. it is unique in its specificity for short-chain acyl-CoA derivatives. This specificity is due to differences in the enzyme’s active site, which allows it to selectively bind and oxidize short-chain substrates .
Similar compounds include:
- Medium-chain acyl-CoA dehydrogenase
- Long-chain acyl-CoA dehydrogenase
- Isovaleryl-CoA dehydrogenase
These enzymes share structural similarities but differ in their substrate specificities and roles in metabolism .
Properties
IUPAC Name |
3-anilino-4-[1-(3-imidazol-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2/c30-23-21(22(24(31)27-23)26-17-7-2-1-3-8-17)19-15-29(20-10-5-4-9-18(19)20)13-6-12-28-14-11-25-16-28/h1-5,7-11,14-16H,6,12-13H2,(H2,26,27,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWODJBCHRADND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)NC2=O)C3=CN(C4=CC=CC=C43)CCCN5C=CN=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423555 | |
Record name | PKCbeta Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257879-35-9 | |
Record name | Pkcbeta inhibitor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257879359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PKCbeta Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PKC.BETA. INHIBITOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E54BTB52GP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.